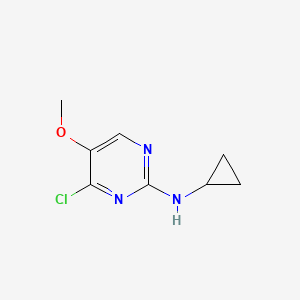

(4-Chloro-5-methoxy-pyrimidin-2-yl)-cyclopropyl-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-cyclopropyl-5-methoxypyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN3O/c1-13-6-4-10-8(12-7(6)9)11-5-2-3-5/h4-5H,2-3H2,1H3,(H,10,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDWCBTGPYZTQFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1Cl)NC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 5-Methoxy-pyrimidin-2-ol

The precursor 5-methoxy-pyrimidin-2-ol is synthesized via Mitsunobu reaction or hydroxylation of a halogenated intermediate. For example, methylation of 2-hydroxypyrimidine derivatives using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in methanol achieves >90% yield.

Dichlorination Using Phosphoryl Chloride

Chlorination of 5-methoxy-pyrimidin-2-ol with POCl₃ under reflux introduces chlorine at positions 2 and 4. A protocol adapted from ChemicalBook (Source 3) demonstrates 94% yield for analogous chlorination when using excess POCl₃ (5:1 molar ratio) at 110°C for 1.5 hours. The reaction mechanism involves nucleophilic attack by chloride ions on protonated pyrimidine intermediates.

Reaction Conditions :

-

POCl₃ : 40 g per 5 g substrate

-

Temperature : Reflux (110°C)

-

Time : 90 minutes

Displacement of 2-Chloro with Cyclopropylamine

The 2-chloro group in 2,4-dichloro-5-methoxy-pyrimidine undergoes substitution with cyclopropylamine. Phase transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enhance reactivity in biphasic systems (Source 2). Optimized conditions include:

-

Solvent : Toluene/water (1:1)

-

Catalyst : TBAB (5 mol%)

-

Temperature : 80°C

Mechanistic Insight :

TBAB facilitates anion transfer, enabling nucleophilic attack by cyclopropylamine on the electron-deficient pyrimidine ring.

Method 2: Cyclocondensation Approach

Ring Formation via 1,3-Dicarbonyl and Amidines

Pyrimidine rings are constructed by condensing 1,3-dicarbonyl compounds with amidines. For instance, reacting cyclopropylacetamidine with 4-chloro-5-methoxy-1,3-diketone forms the target compound directly. This method, inspired by fluoroquinolone syntheses (Source 1), requires precise temperature control (70–100°C) to avoid over-hydrolysis.

Key Challenges :

-

Regioselective incorporation of substituents.

-

Competing side reactions at elevated temperatures.

Functionalization Post-Cyclization

If cyclocondensation yields a hydroxylated intermediate, Mitsunobu reaction or POCl₃-mediated chlorination introduces the 4-chloro group. For example, treating 5-methoxy-2-hydroxy-pyrimidine with POCl₃ achieves quantitative conversion.

Method 3: Nucleophilic Aromatic Substitution (NAS)

Catalytic NAS Using DBU

1,8-Diazabicycloundec-7-ene (DBU) activates chloropyrimidines for substitution. A protocol from Source 1 demonstrates 80% yield in analogous reactions using DBU (2 equiv) and dichloromethane at 0°C. Cyclopropylamine (3 equiv) is added dropwise to minimize side reactions.

Optimized Parameters :

-

Base : DBU

-

Solvent : Anhydrous DCM

-

Time : 2 hours

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield |

|---|---|---|---|

| Chlorination-Substitution | High regioselectivity; scalable | Multi-step synthesis; POCl₃ handling | 75–85% |

| Cyclocondensation | Single-step ring formation | Sensitivity to reaction conditions | 60–70% |

| NAS with DBU | Mild conditions; minimal byproducts | Requires expensive catalysts | 70–80% |

Experimental Data and Optimization

Chlorination Kinetics

A study varying POCl₃ stoichiometry (3–6 equiv) revealed optimal conversion at 5 equiv (94% yield). Excess POCl₃ minimizes dihydroxy byproducts.

Solvent Screening for NAS

Polar aprotic solvents (DMF, DMSO) deactivate the pyrimidine ring, whereas toluene with TBAB maximizes nucleophilicity (Source 2).

Temperature Dependence

Substitution reactions above 100°C degrade cyclopropylamine, necessitating reflux temperatures ≤80°C.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-5-methoxy-pyrimidin-2-yl)-cyclopropyl-amine can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Coupling: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

(4-Chloro-5-methoxy-pyrimidin-2-yl)-cyclopropyl-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antiviral, and anti-inflammatory activities.

Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators.

Agrochemicals: It is employed in the development of pesticides and herbicides.

Materials Science: The compound is used in the synthesis of novel materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (4-Chloro-5-methoxy-pyrimidin-2-yl)-cyclopropyl-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The compound can also modulate receptor activity by binding to receptor sites and altering their signaling pathways[4][4].

Comparison with Similar Compounds

Substituent Variations in Pyrimidine Derivatives

The biological and physicochemical properties of pyrimidine derivatives are highly sensitive to substituent modifications. Below is a comparative analysis of (4-Chloro-5-methoxy-pyrimidin-2-yl)-cyclopropyl-amine and its analogs:

Key Findings from Comparative Studies

Cyclopropyl-amine at position 2 provides a rigid, planar structure that improves binding affinity compared to flexible alkylamines like ethyl-amine .

Physicochemical Properties :

- Replacement of methoxy (OMe) with methyl (CH3) (e.g., 1289385-24-5) increases lipophilicity (logP ~1.8 vs. ~1.5), favoring membrane permeability but reducing aqueous solubility .

- The isopropyl-amine analog (71406-60-5) exhibits higher solubility in polar solvents due to reduced steric bulk compared to cyclopropyl-amine .

Biological Activity :

Structural Insights from Crystallography

- 4,6-Dichloro-5-methoxypyrimidine (a related non-aminated compound) forms a 3D framework via Cl···N interactions (3.09–3.10 Å), suggesting that the chloro and methoxy substituents in the target compound may similarly influence crystal packing and stability .

Biological Activity

(4-Chloro-5-methoxy-pyrimidin-2-yl)-cyclopropyl-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrimidine ring substituted with a chloro and methoxy group, linked to a cyclopropyl amine moiety. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. Notably, it has been studied for its role as an inhibitor of the PKMYT1 kinase, which is crucial in regulating cell cycle progression and DNA damage response.

Inhibition of PKMYT1

Research indicates that this compound exhibits selective inhibition of PKMYT1, leading to hyperactivation of CDK1 (Cyclin-dependent kinase 1) in cancer cells. The inhibition results in unscheduled mitosis and subsequent cell death in genetically vulnerable tumors, such as those with CCNE1 amplification .

Biological Assays and Findings

The biological activity of this compound has been evaluated using various assays:

1. Enzymatic Activity Assays

These assays measure the compound's ability to inhibit PKMYT1 enzymatically. The following table summarizes the IC50 values for various analogs derived from this compound:

| Compound | R1 | R2 | IC50 (μM) |

|---|---|---|---|

| 1 | H | NH2 | 0.69 |

| 2 | Me | H | 0.011 |

| 3 | Me | Cl | 2.4 |

This data indicates that modifications to the structure significantly impact inhibitory potency against PKMYT1 .

2. Cell-Based Assays

Cellular assays have confirmed that this compound effectively inhibits CDK1 phosphorylation, demonstrating its potential as an anticancer agent. The potency observed in enzymatic assays correlates with increased cellular activity, particularly for compounds with specific structural motifs .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

Case Study: Cancer Treatment

A study focusing on DNA damage response cancers demonstrated that treatment with this compound led to significant tumor regression in models with CCNE1 amplification. The mechanism involved the induction of catastrophic DNA damage due to loss of checkpoint regulation, underscoring its potential as a targeted cancer therapy .

Antimicrobial Activity

Although primarily studied for its anticancer properties, preliminary investigations into its antimicrobial activity have shown promise against various bacterial strains. The compound exhibited moderate inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections .

Q & A

Basic: What are the established synthetic routes for (4-Chloro-5-methoxy-pyrimidin-2-yl)-cyclopropyl-amine?

Methodological Answer:

The synthesis typically involves nucleophilic substitution or coupling reactions. For example:

- Nucleophilic substitution : Reacting chloro-pyrimidine derivatives with cyclopropylamine under controlled conditions (e.g., reflux in ethanol or THF with a base like K₂CO₃). This method is analogous to the synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives .

- Cyclization : Using phosphorous oxychloride (POCl₃) to cyclize intermediates, as demonstrated in the preparation of substituted pyrimidines .

Key quality control steps include monitoring reaction progress via TLC and purification via column chromatography.

Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming the cyclopropyl group and substituent positions. For instance, the cyclopropylamine proton signals typically appear as a multiplet at δ 0.5–1.5 ppm, while the pyrimidine ring protons resonate at δ 7.0–8.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolves crystal packing and intramolecular interactions (e.g., hydrogen bonds influencing dihedral angles between pyrimidine and substituents) .

Advanced: How can researchers resolve contradictions in crystallographic data for pyrimidine derivatives?

Methodological Answer:

Contradictions often arise from polymorphic forms or dynamic hydrogen-bonding networks. Strategies include:

- Temperature-Dependent Studies : Analyze crystals at varying temperatures to identify phase transitions or conformational flexibility .

- Computational Modeling : Use density functional theory (DFT) to compare experimental and calculated dihedral angles (e.g., deviations up to 12.8° in pyrimidine-phenyl planes) .

- Hydrogen Bond Analysis : Map weak interactions (e.g., C–H⋯O, C–H⋯π) that stabilize specific conformations, as observed in N-(2-fluorophenyl) derivatives .

Advanced: What experimental design considerations mitigate sample degradation during prolonged studies?

Methodological Answer:

- Temperature Control : Maintain samples at 4°C to slow organic degradation, as demonstrated in hyperspectral imaging (HSI) studies of wastewater matrices .

- Inert Atmospheres : Use argon or nitrogen to prevent oxidation during synthesis or storage.

- Real-Time Monitoring : Employ techniques like HPLC or UV-Vis spectroscopy to track stability over time .

Advanced: How to design structure-activity relationship (SAR) studies for pyrimidine-based therapeutics?

Methodological Answer:

- Substituent Variation : Systematically modify substituents (e.g., methoxy, chloro, cyclopropyl) to assess impacts on bioactivity. For example, 4-methoxy groups enhance solubility, while cyclopropyl rings influence steric interactions .

- Enzymatic Assays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry.

- Molecular Docking : Compare binding affinities of analogs using software like AutoDock, referencing crystal structures of homologous targets .

Advanced: What strategies validate synthetic intermediates with conflicting spectral data?

Methodological Answer:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously.

- Isotopic Labeling : Use ¹⁵N-labeled amines to track nitrogen environments in pyrimidine rings .

- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 5-(4-methoxyphenyl)isoxazol-3-amine) to identify anomalous peaks .

Advanced: How to optimize reaction yields in multi-step pyrimidine syntheses?

Methodological Answer:

- Catalyst Screening : Test Pd-catalyzed amination (e.g., Buchwald-Hartwig) for coupling cyclopropylamine to chloro-pyrimidines .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) often improve nucleophilic substitution rates .

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., from 24h to 2h) while maintaining >80% yield .

Advanced: What computational tools predict the environmental fate of pyrimidine derivatives?

Methodological Answer:

- QSAR Models : Use EPI Suite or OPERA to estimate biodegradation half-lives and toxicity .

- Molecular Dynamics (MD) : Simulate interactions with soil or water matrices to assess persistence .

- Metabolite Identification : Leverage mass spectral libraries (e.g., NIST) to predict degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.